2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical compound, its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Given its unique structure, it may interact with various biochemical pathways, leading to downstream effects that are currently under investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
As a unique chemical compound, its effects at the molecular and cellular levels are subjects of ongoing research .
Preparation Methods
The synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Comparison with Similar Compounds
2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid can be compared with other similar compounds such as:
- 2,2-Difluoro-1-methylcyclopropylamine hydrochloride
- 3,3-Difluoro-cyclobutanecarboxylic acid
- 1-(2-Fluorophenyl)cyclopropanecarboxylic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of fluorine atoms and a phenyl group in this compound makes it particularly valuable for certain applications, especially in the development of pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRNDRDZDULUAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434491 |
Source
|
Record name | 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156021-07-7 |
Source
|
Record name | 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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